molecular formula C17H11BrN4O2S B279386 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue B279386
Poids moléculaire: 415.3 g/mol
Clé InChI: SGCMTKCONSCARJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activity by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of DNA topoisomerase II, which is an essential enzyme involved in DNA replication and cell division. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. For instance, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane integrity. Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited antiviral activity by inhibiting the replication of viral RNA.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity, which could lead to the development of new chemotherapeutic agents. However, one of the limitations of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, the toxicity and safety profile of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have not been fully evaluated, which could limit its clinical application.

Orientations Futures

There are several future directions for the research on 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Firstly, the structure-activity relationship (SAR) of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be further investigated to identify the key structural features responsible for its biological activity. Secondly, the mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be elucidated to understand its mode of action at the molecular level. Thirdly, the pharmacokinetics and toxicity of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole need to be evaluated to determine its safety and efficacy in vivo. Lastly, the potential of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new antibiotics and chemotherapeutic agents needs to be explored.

Méthodes De Synthèse

The synthesis of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid followed by cyclization with thiosemicarbazide and sodium nitrite. The reaction yields a yellow crystalline solid with a melting point of 258-260°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Applications De Recherche Scientifique

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess antiviral activity against herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV). Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Propriétés

Formule moléculaire

C17H11BrN4O2S

Poids moléculaire

415.3 g/mol

Nom IUPAC

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-11-7-5-10(6-8-11)15-19-20-17-22(15)21-16(25-17)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2

Clé InChI

SGCMTKCONSCARJ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

SMILES canonique

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.